

An In-depth Technical Guide to 2-Nitrotoluene: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-nitrotoluene** (o-nitrotoluene), an important chemical intermediate. The document details its molecular structure, physicochemical properties, synthesis, key reactions, and analytical methodologies. It is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Molecular Structure and Formula

2-Nitrotoluene, systematically named 1-methyl-2-nitrobenzene, is an organic aromatic compound.[1][2] Its structure consists of a benzene ring substituted with a methyl group (-CH₃) and a nitro group (-NO₂) at adjacent (ortho) positions. The presence of the electronwithdrawing nitro group and the electron-donating methyl group on the aromatic ring influences its chemical reactivity.

The molecular formula for **2-nitrotoluene** is C₇H₇NO₂.[1][2]

Table 1: Chemical Identifiers for 2-Nitrotoluene



Identifier	Value	
IUPAC Name	1-methyl-2-nitrobenzene[2]	
Common Synonyms	o-Nitrotoluene, 2-Methylnitrobenzene, ONT[1][2]	
CAS Number	88-72-2[1][3]	
Molecular Formula	C7H7NO2[1][2][3]	
SMILES	Cc1ccccc1INVALID-LINK=O[4]	
InChI	1S/C7H7NO2/c1-6-4-2-3-5-7(6)8(9)10/h2- 5H,1H3[4][5]	

Physicochemical Properties

2-Nitrotoluene is a pale yellow, oily liquid with a weak aromatic odor.[2][6][7] It is only slightly soluble in water but is miscible with many organic solvents, including ethanol, ether, benzene, and chloroform.[1][3][6]

Table 2: Physicochemical Properties of 2-Nitrotoluene

Property	Value	
Molecular Weight	137.14 g/mol [2][3]	
Appearance	Pale yellow to yellow-green liquid[2][3][6]	
Melting Point	-9.3 °C (α-form), -3.17 °C (β-form)[1][5][8]	
Boiling Point	220.4 - 222 °C[1][3]	
Density	1.162 - 1.163 g/cm³ at 15-25 °C[1][3][4]	
Flash Point	95 - 106 °C (closed cup)[3][4]	
Water Solubility	652 mg/L at 30 °C[1][8]	
Octanol/Water Partition Coefficient (log Kow)	2.3[3]	
Vapor Density	4.72 (Air = 1)[3]	
Refractive Index (n20/D)	1.546[4]	



Synthesis and Key Reactions

The primary industrial synthesis of **2-nitrotoluene** involves the electrophilic aromatic substitution of toluene. This process and subsequent key reactions are critical for its role as a chemical intermediate.

2-Nitrotoluene is produced commercially by the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid".[1][9] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO_2^+) , which then attacks the toluene ring. The reaction yields a mixture of isomers, with the ortho (**2-nitrotoluene**) and para (**4-**nitrotoluene) isomers being the major products due to the ortho-, para-directing effect of the methyl group.

The typical isomer distribution is approximately:

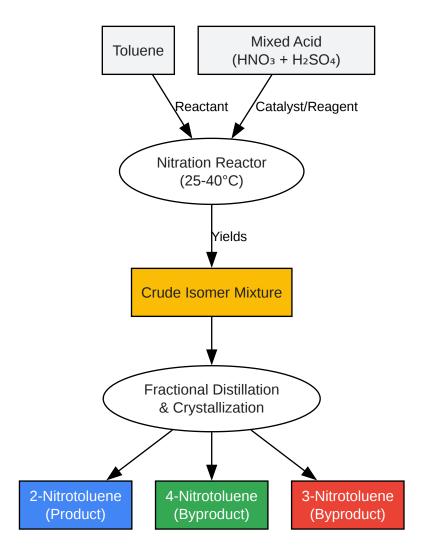
2-Nitrotoluene (ortho): 55-62%[3][9]

4-Nitrotoluene (para): 33-40%[3][9]

• 3-Nitrotoluene (meta): 2-5%[3][9]

The isomers are then separated through fractional distillation and crystallization.[3]





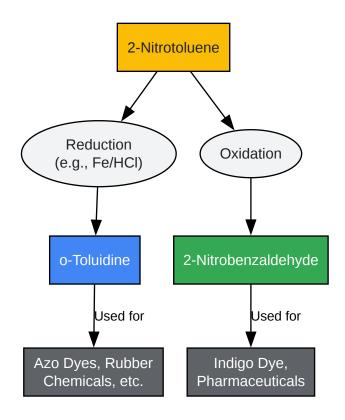
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Fig. 1: Synthesis workflow for 2-nitrotoluene via nitration of toluene.

2-Nitrotoluene serves as a precursor for several important industrial chemicals, primarily through the reduction of its nitro group or oxidation of its methyl group.

- Reduction to o-Toluidine: The nitro group can be readily reduced to an amino group (-NH₂) to form o-toluidine (2-methylaniline).[7] This is a crucial step in the synthesis of various azo dyes, rubber accelerators, and agricultural chemicals.[1]
- Oxidation to 2-Nitrobenzaldehyde: The methyl group can be oxidized to form 2nitrobenzaldehyde, which is a key intermediate in the production of dyes, such as indigo, and various pharmaceuticals.[7][10]





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Fig. 2: Key chemical reactions of 2-nitrotoluene.

Experimental Protocols

Objective: To synthesize a mixture of nitrotoluene isomers via the nitration of toluene.

Materials:

- Toluene (freshly distilled)
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)
- Ice
- 2 N Sodium Hydroxide (NaOH) solution
- Saturated Sodium Bicarbonate (NaHCO₃) solution



- Anhydrous Sodium Sulfate (Na₂SO₄)
- Three-neck flask, dropping funnel, internal thermometer, magnetic stirrer, separating funnel, distillation apparatus

Procedure:

- Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add 12.5 mL of concentrated H₂SO₄ to 10.6 mL of concentrated HNO₃ with constant swirling. Cool this "mixed acid" to below 5°C.[11]
- Nitration: Charge a three-neck flask with 10.6 mL of toluene. Cool the toluene to below 5°C using an ice-salt bath.[11]
- Slowly add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 10°C. The addition typically takes 1-1.5 hours.[11]
- After the addition is complete, continue stirring the mixture while allowing it to slowly warm to room temperature. Stir for an additional 2-3 hours.[11]
- Workup: Carefully pour the reaction mixture onto crushed ice in a beaker. Transfer the
 mixture to a separating funnel.
- Separate the organic layer (top layer). Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and again with water to remove residual acids.[11][12]
- Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent/unreacted toluene via rotary evaporation or distillation to yield the crude product mixture of nitrotoluene isomers.[11]
- Separation (Optional): The isomers can be separated by careful fractional vacuum distillation based on their different boiling points.

Objective: To quantify **2-nitrotoluene** in a sample matrix.

Instrumentation & Reagents:

HPLC system with a UV detector

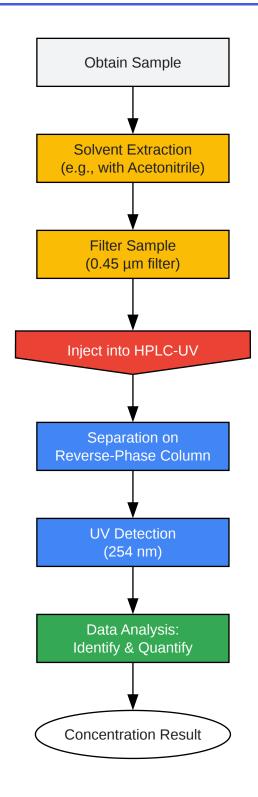


- Reverse-phase C18 or Newcrom R1 column[13]
- Mobile Phase: Acetonitrile and water (with a formic or phosphoric acid modifier)[13]
- 2-Nitrotoluene standard
- Sample solvent (e.g., acetonitrile)

Procedure:

- Standard Preparation: Prepare a stock solution of **2-nitrotoluene** in acetonitrile. Create a series of calibration standards by serial dilution.
- Sample Preparation: Dissolve or extract the sample containing 2-nitrotoluene in a suitable solvent (e.g., acetonitrile). Filter the sample through a 0.45 μm syringe filter to remove particulates.
- Chromatographic Conditions:
 - Column: C18, 5 μm, 4.6 x 250 mm (or similar)
 - Mobile Phase: Isocratic or gradient elution with Acetonitrile:Water. A typical starting point is 60:40 (v/v).[13][14]
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 10 μL
 - Detector: UV at 254 nm
 - Column Temperature: 30 °C
- Analysis: Inject the prepared standards to generate a calibration curve. Inject the prepared sample.
- Quantification: Identify the 2-nitrotoluene peak in the sample chromatogram by comparing
 its retention time with that of the standard. Quantify the concentration using the calibration
 curve.





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Fig. 3: General experimental workflow for the analysis of **2-nitrotoluene** by HPLC.

Toxicological and Safety Information



2-Nitrotoluene is a hazardous substance requiring careful handling. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][15] Acute exposure can lead to methemoglobinemia, causing symptoms like headaches and nausea.[1]

The International Agency for Research on Cancer (IARC) has classified **2-nitrotoluene** as a Group 2A carcinogen, meaning it is "probably carcinogenic to humans" based on sufficient evidence from animal studies.[1] It is also suspected of causing genetic defects and damaging fertility.[16][17]

Table 3: Acute Toxicity Data for 2-Nitrotoluene

Route	Species	Value (LD50)
Oral	Rat	891 mg/kg[7][15]
Oral	Mouse	970 mg/kg[7]
Oral	Rabbit	1750 mg/kg[7]

Handling and Safety Precautions:

- Work in a well-ventilated area or a chemical fume hood.[7]
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]
- Avoid contact with skin, eyes, and clothing.[15]
- Store in a cool, dry, well-ventilated area away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases.[3][15]
- Avoid release to the environment, as it is toxic to aquatic life with long-lasting effects.[15][16]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Nitrotoluene: Molecular Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127304#2-nitrotoluene-molecular-structure-and-formula]

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